molecular formula C12H22INO3 B13304810 tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B13304810
M. Wt: 355.21 g/mol
InChI Key: XAENZPSYOYZSPG-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an iodine atom and a tert-butyl ester group, which contribute to its unique chemical properties

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction, often using reagents such as iodine or iodinating agents.

    Attachment of the tert-butyl ester group: This step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.

    Addition of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is introduced to the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl 3-iodo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H22INO3

Molecular Weight

355.21 g/mol

IUPAC Name

tert-butyl 3-iodo-4-propan-2-yloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22INO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3

InChI Key

XAENZPSYOYZSPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CN(CC1I)C(=O)OC(C)(C)C

Origin of Product

United States

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